1-Allyl-9H-carbazol-2-ol

Anticancer Carbazole derivatives Cell proliferation

Discontinued synthesis or inconsistent purity disrupts SAR and OLED R&D timelines. 1-Allyl-9H-carbazol-2-ol is a precisely substituted carbazole scaffold for non-human investigations. - Anticancer SAR: 5.0 µM IC50 against MCF-7, establishing a critical 1-allyl-2-hydroxy motif for lead optimization. - OLED Intermediates: Key building block for synthesizing patented bis(carbazol-9-yl)aryl hole-transport materials. - Oxidative Stress Probe: Ideal for dissecting structural determinants of radical-scavenging activity in vitro. Standard B2B global shipping; custom synthesis and bulk quantities available upon request.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B12976501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-9H-carbazol-2-ol
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC2=C1NC3=CC=CC=C23)O
InChIInChI=1S/C15H13NO/c1-2-5-12-14(17)9-8-11-10-6-3-4-7-13(10)16-15(11)12/h2-4,6-9,16-17H,1,5H2
InChIKeySJEKYRJNFOCUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-9H-carbazol-2-ol: Foundational Properties and Procurement


1-Allyl-9H-carbazol-2-ol (CAS: 204061-80-3) is a substituted carbazole derivative with a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol. It is a heterocyclic compound belonging to the polycyclic aromatic class . It is primarily categorized as a synthetic intermediate and a research compound, specifically designed for non-human investigations in areas exploring antioxidant, anticancer, and photophysical properties . The compound is available from multiple chemical suppliers for research and development purposes.

1-Allyl-9H-carbazol-2-ol: Generic Substitution Risks


Generic substitution within the carbazole family is scientifically unsound due to the profound impact of even minor structural modifications on target engagement and biological readouts. The specific substitution pattern, particularly the allyl group at the 1-position and the hydroxyl group at the 2-position, dictates a molecule's electronic distribution, steric hindrance, and hydrogen-bonding capacity. These factors are crucial for selective binding to specific protein pockets or for achieving desired photophysical properties . Using a close analog like 9-Allyl-9H-carbazole or 2-Hydroxycarbazole in its place would almost certainly result in divergent, non-comparable data, leading to inaccurate structure-activity relationship (SAR) interpretations and wasted research resources .

1-Allyl-9H-carbazol-2-ol: Evidence vs Key Comparators


MCF-7 Proliferation vs N-Alkylated Analog

The anticancer potential of 1-Allyl-9H-carbazol-2-ol can be benchmarked against a related analog, 9-allyl-9H-carbazole. In comparative in vitro studies on MCF-7 breast cancer cells, the target compound demonstrates significantly higher potency . While the data comes from different reports, the consistent use of the MCF-7 cell line allows for a meaningful cross-study comparison, highlighting the benefit of the 1-allyl-2-hydroxy substitution pattern for this specific biological activity.

Anticancer Carbazole derivatives Cell proliferation

Structural Differences from 2-Hydroxycarbazole

1-Allyl-9H-carbazol-2-ol is fundamentally distinct from the simpler analog 2-Hydroxycarbazole (9H-carbazol-2-ol). The presence of the allyl group at the 1-position significantly alters key physicochemical properties, most notably lipophilicity, which is a primary driver of membrane permeability and non-specific binding . This structural difference is reflected in their molecular weights (223.27 g/mol vs. 183.21 g/mol) and provides a structural basis for divergent biological activities and binding profiles .

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical properties

1-Allyl-9H-carbazol-2-ol: Application Scenarios


Anticancer Drug Discovery and SAR

This scenario directly applies to medicinal chemistry teams engaged in structure-activity relationship (SAR) studies for novel anticancer agents. Based on evidence of its enhanced antiproliferative potency against the MCF-7 cell line (IC50 = 5.0 µM) compared to the N-allyl analog, 1-Allyl-9H-carbazol-2-ol serves as a high-value lead-like scaffold . Procurement is justified for focused libraries exploring modifications around the 1-allyl-2-hydroxy motif to further improve potency, selectivity, and drug-like properties.

Carbazole Antioxidant Mechanisms

Researchers focusing on oxidative stress pathways can utilize 1-Allyl-9H-carbazol-2-ol as a key probe. While specific quantitative antioxidant data for this exact compound is not yet publicly established, the carbazole class is renowned for radical-scavenging properties . Its specific substitution pattern, featuring both an allyl and a hydroxyl group, makes it an ideal candidate for dissecting the structural features responsible for antioxidant activity in vitro. This compound is therefore essential for generating novel, publication-ready data on the SAR of carbazole antioxidants.

Synthesis of Organic Electronics Intermediates

Carbazole derivatives are fundamental building blocks in organic electronics, particularly as hole-transport materials in OLEDs [1]. 1-Allyl-9H-carbazol-2-ol, with its unique substitution pattern, is a critical intermediate for synthesizing more complex, patented molecules, such as bis(carbazol-9-yl)aryl compounds. Its procurement is essential for R&D groups aiming to develop next-generation materials with enhanced external quantum efficiency, where precise structural control is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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